Cas no 111363-58-7 (2,7-Naphthalenedisulfonic acid, 6-amino-4-hydroxy-3-((7-sulfo-4-((sulfophenyl)azo)-1-naphthalenyl)azo)-, compd. with 2,2,2-nitrolotris(ethanol) (1:4))

2,7-Naphthalenedisulfonic acid, 6-amino-4-hydroxy-3-((7-sulfo-4-((sulfophenyl)azo)-1-naphthalenyl)azo)-, compd. with 2,2,2-nitrolotris(ethanol) (1:4) structure
111363-58-7 structure
Product Name:2,7-Naphthalenedisulfonic acid, 6-amino-4-hydroxy-3-((7-sulfo-4-((sulfophenyl)azo)-1-naphthalenyl)azo)-, compd. with 2,2,2-nitrolotris(ethanol) (1:4)
CAS-nummer:111363-58-7
MF:C50H79N9O25S4
MW:1334.46756958961
CID:236173
PubChem ID:138395824
Update Time:2025-04-19

2,7-Naphthalenedisulfonic acid, 6-amino-4-hydroxy-3-((7-sulfo-4-((sulfophenyl)azo)-1-naphthalenyl)azo)-, compd. with 2,2,2-nitrolotris(ethanol) (1:4) Chemische en fysische eigenschappen

Naam en identificatie

    • 2,7-Naphthalenedisulfonic acid, 6-amino-4-hydroxy-3-((7-sulfo-4-((sulfophenyl)azo)-1-naphthalenyl)azo)-, compd. with 2,2,2-nitrolotris(ethanol) (1:4)
    • 2,7-Naphthalenedisulfonic acid, 6-amino-4-hydroxy-3-[[7-sulfo- 4-[(sulfophenyl)azo]-1-naphthalenyl]azo]-, compd. with 2,2',2'-nitrolotris[ethanol] (1:4)
    • 2,7-Naphthalenedisulfonic acid, 6-amino-4-hydroxy-3-((7-sulfo-4-((sulfophenyl)azo)-1-naphthale...
    • 2,7-Naphthalenedisulfonic acid, 6-amino-4-hydroxy-3-((7-sulfo-4-((sulfophenyl)azo)-1-naphthalenyl)azo)-, compd. with 2,2,2-ni
    • 2,7-Naphthalenedisulfonic acid, 6-amino-4-hydroxy-3-7-sulfo-4-(4-sulfophenyl)azo-1-naphthalenylazo-, compd. with 2,2,2-nitrilotrisethanol (1:4)
    • 2,7-Naphthalenedisulfonic acid, 6-amino-4-hydroxy-3-[[7-sulfo- 4-[(sulfophenyl)azo]-1-naphthalenyl]azo]-, compd. with 2,2',2''-nitrolotris[ethanol] (1:4)
    • 111363-58-7
    • DTXSID40888844
    • Inchi: 1S/C26H19N5O13S4.4C6H15NO3/c27-20-12-18-13(9-23(20)47(39,40)41)10-24(48(42,43)44)25(26(18)32)31-30-22-8-7-21(17-6-5-16(11-19(17)22)46(36,37)38)29-28-14-1-3-15(4-2-14)45(33,34)35;4*8-4-1-7(2-5-9)3-6-10/h1-12,32H,27H2,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44);4*8-10H,1-6H2/b29-28+,31-30+;;;;
    • InChI-sleutel: FFTQXTTZVPXMBR-IDOXDSHBSA-N
    • LACHT: S(C1C(=C(C2C=C(C(=CC=2C=1)S(=O)(=O)O)N)O)/N=N/C1=CC=C(C2=CC=C(C=C21)S(=O)(=O)O)/N=N/C1C=CC(=CC=1)S(=O)(=O)O)(=O)(=O)O.OCCN(CCO)CCO.OCCN(CCO)CCO.OCCN(CCO)CCO.OCCN(CCO)CCO

Berekende eigenschappen

  • Exacte massa: 1333.4069937g/mol
  • Monoisotopische massa: 1333.4069937g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 18
  • Aantal waterstofbondacceptatoren: 34
  • Zware atoomtelling: 88
  • Aantal draaibare bindingen: 32
  • Complexiteit: 1720
  • Aantal covalent gebonden eenheden: 5
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 602Ų
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